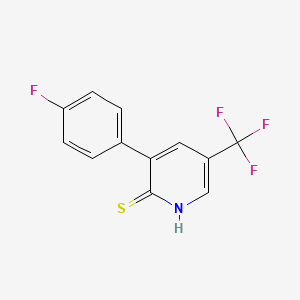
3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol
Vue d'ensemble
Description
3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol (3-(4-F-5-TFP)PTS) is an organosulfur compound that has been studied for its potential applications in medicinal chemistry and drug design. It is a derivative of the naturally occurring amino acid cysteine, and its structure is composed of a phenyl ring with a trifluoromethyl group and a sulfur atom. 3-(4-F-5-TFP)PTS has been studied for its ability to interact with various enzymes and receptors, and has been found to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
3-(4-F-5-TFP)PTS has been studied for its potential applications in medicinal chemistry and drug design. It has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, it has been studied for its ability to interact with various enzymes and receptors, such as the human epidermal growth factor receptor-2 (HER2). It has also been studied for its potential to inhibit the growth of certain bacteria and fungi, and to act as an inhibitor of the enzyme cytochrome P450.
Mécanisme D'action
The mechanism of action of 3-(4-F-5-TFP)PTS is not fully understood. However, it is believed to interact with various enzymes and receptors, such as HER2, and to inhibit the growth of certain bacteria and fungi. It is also thought to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs. In addition, it is believed to have anti-inflammatory, anti-cancer, and anti-microbial effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-F-5-TFP)PTS have been studied in a number of different systems. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, it has been found to inhibit the growth of certain bacteria and fungi, and to act as an inhibitor of the enzyme cytochrome P450. It has also been studied for its ability to interact with various enzymes and receptors, such as HER2.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-F-5-TFP)PTS in laboratory experiments include its relatively simple and straightforward synthesis method, its ability to interact with various enzymes and receptors, and its range of biological activities. However, it is important to note that the mechanism of action of 3-(4-F-5-TFP)PTS is not fully understood, and further research is needed to fully elucidate its effects. In addition, the effects of 3-(4-F-5-TFP)PTS on humans have not been studied, and thus its use in humans should be avoided.
Orientations Futures
The potential future directions for research on 3-(4-F-5-TFP)PTS include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry and drug design. In addition, further research is needed to determine its effects on humans, as well as its potential toxicity. Finally, further research is needed to explore its potential to interact with other enzymes and receptors, and to identify new applications for it.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NS/c13-9-3-1-7(2-4-9)10-5-8(12(14,15)16)6-17-11(10)18/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBBOLPOFHQDIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CNC2=S)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



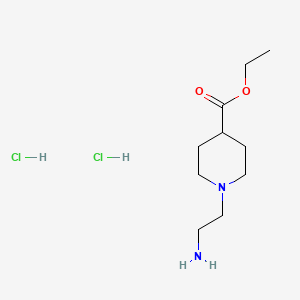
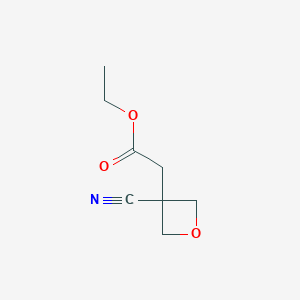
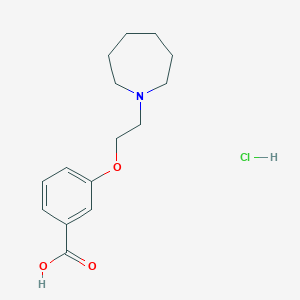
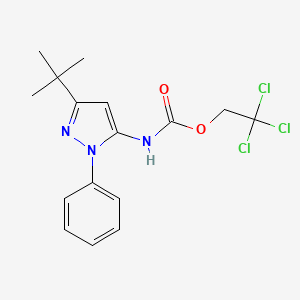





![(1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine](/img/structure/B1391480.png)
![Ethyl 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1391481.png)
![(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol](/img/structure/B1391482.png)
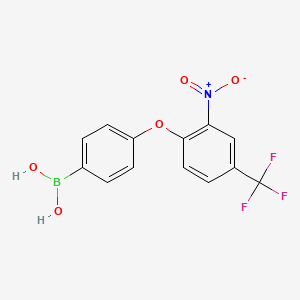
![Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylicacid](/img/structure/B1391489.png)